5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a dimethylamino phenyl group and a thiol group
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBCPQYBHZTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409261 | |
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-05-7 | |
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Methyl 4-Dimethylaminobenzoate
The synthesis begins with esterification of 4-dimethylaminobenzoic acid. Methanol and sulfuric acid catalyze the reaction under reflux (8–10 hours), yielding methyl 4-dimethylaminobenzoate.
Reaction Conditions
Conversion to 4-Dimethylaminobenzohydrazide
The ester reacts with excess hydrazine hydrate (80–99%) in methanol under reflux (6–8 hours).
Reaction Conditions
Cyclization to Triazole-Thione Intermediate
The hydrazide undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide in ethanol. The intermediate potassium dithiocarbazinate forms, followed by treatment with hydrazine hydrate to yield 4-amino-5-(4-dimethylaminophenyl)-4H-1,2,4-triazole-3-thiol.
Critical Steps
- CS₂ Addition: Slow addition to prevent exothermic side reactions.
- Cyclization: Reflux for 8–16 hours to ensure complete ring closure.
- Yield: 60–75%.
Methyl Group Introduction
Alkylation with Methylating Agents
The triazole-thione intermediate reacts with methyl iodide (CH₃I) or dimethyl sulfate in basic conditions (e.g., NaOH, K₂CO₃).
Reaction Conditions
Mechanism
Alternative Pathways: Schiff Base Condensation
Condensation with 4-Dimethylaminobenzaldehyde
4-Amino-5-(4-dimethylaminophenyl)-4H-1,2,4-triazole-3-thiol undergoes Schiff base formation with 4-dimethylaminobenzaldehyde in acidic ethanol.
Reaction Conditions
Product Characterization
- IR: ν(C=N) ≈ 1590 cm⁻¹; ν(S-H) ≈ 2332 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, CH=N), 7.65–6.85 (m, aromatic H), 2.95 (s, 6H, N(CH₃)₂).
Optimization Strategies
Solvent and Catalyst Effects
Temperature Control
- Cyclization: Prolonged reflux (≥16 hours) improves triazole ring formation.
- Schiff Base Formation: Shorter reflux (2 hours) prevents decomposition.
Comparative Analysis of Methods
Challenges and Solutions
Purification Issues
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has indicated that 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antioxidant properties. For example, a study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound showed an IC50 value of 9.5 µM against lipoxygenase (LOX), indicating its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains. This suggests its potential use in developing new antimicrobial agents to combat resistant pathogens.
Case Study: Alzheimer’s Disease
A notable application of this compound is in the context of neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) positions it as a candidate for further development in treating cognitive disorders. A study indicated that derivatives of triazole compounds could enhance cognitive function by modulating cholinergic activity .
Agricultural Applications
Fungicidal Activity
this compound has shown promise as a fungicide. Studies have reported its effectiveness against various fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on traditional fungicides.
Herbicidal Properties
In addition to its fungicidal capabilities, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop plants, making it a valuable tool in integrated pest management strategies.
Materials Science
Polymer Composites
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies suggest that it can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications.
Data Tables
| Application Area | Activity | IC50/Effectiveness |
|---|---|---|
| Medicinal Chemistry | Antioxidant | 9.5 µM (against LOX) |
| Antimicrobial | Effective against multiple strains | |
| Agricultural | Fungicidal | Effective against fungal pathogens |
| Herbicidal | Inhibits specific weed growth | |
| Materials Science | Polymer Composite Enhancement | Improved thermal stability |
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. This dual functionality allows the compound to inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the dimethylamino phenyl group, making it less versatile in terms of functionalization.
5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the dimethylamino group, which may affect its biological activity and solubility.
5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a dimethylamino group, which can influence its reactivity and interaction with biological targets.
Uniqueness
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the dimethylamino group and the thiol group, which confer distinct chemical and biological properties. The dimethylamino group enhances the compound’s solubility and ability to participate in electrophilic aromatic substitution reactions, while the thiol group provides a site for oxidation and metal binding.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Biological Activity
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 724749-05-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄N₄S
- Molecular Weight : 230.33 g/mol
- Structure : The structure includes a triazole ring and a thiol group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole-thiol compounds exhibit promising antimicrobial properties. A study evaluated the antimicrobial activity of various synthesized triazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain derivatives, particularly those with electron-donating groups, showed enhanced activity.
| Compound | Concentration (%) | Inhibition Zone (mm) | Bacterial Species |
|---|---|---|---|
| 4a | 1 | 14 | Staphylococcus aureus |
| 4b | 1 | 16 | Escherichia coli |
| 4c | 1 | 5 | Klebsiella pneumoniae |
| - | - | - | Candida albicans |
The results indicate that compounds with higher electron density at the N-4 position exhibited stronger antibacterial effects, suggesting that electronic properties significantly influence activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, one study synthesized several derivatives and tested them against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The findings revealed that specific derivatives displayed significant cytotoxicity, particularly towards melanoma cells:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 12.5 |
| Compound B | MDA-MB-231 | 15.0 |
| Compound C | Panc-1 | 20.0 |
The study concluded that modifications to the triazole ring structure could enhance selectivity towards cancer cells, making these compounds potential candidates for further development in cancer therapy .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. In a comparative analysis of various triazole-thiol derivatives, it was found that some exhibited substantial antioxidant activity measured by DPPH radical scavenging assays. The following table summarizes the antioxidant activities of selected compounds:
| Compound ID | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| Compound C | 60 |
These results suggest that the presence of thiol groups significantly contributes to the antioxidant capacity of these compounds .
Q & A
Basic: What are the optimal synthetic routes for 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives?
Methodological Answer:
The compound is typically synthesized via cyclization of hydrazinecarbothioamide precursors in basic media. Key steps include:
- Alkylation with phenacyl bromides to yield S-substituted derivatives (e.g., 4a,b) .
- Formation of Mannich base derivatives (e.g., 5a-c) via reactions with secondary amines and formaldehyde .
- Conversion to intermediates like 2-[(triazolyl)thio]acetohydrazide (7) through sequential alkylation and hydrazide formation .
For derivatives, sodium monochloroacetate in aqueous medium can be used to introduce carboxylic acid functionalities, followed by acidification .
Characterization: Use elemental analysis, ¹H-NMR, and LC-MS for structural validation .
Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- Elemental Analysis: Confirms stoichiometric composition of C, H, N, and S .
- ¹H-NMR Spectroscopy: Identifies proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and substitution patterns .
- LC-MS: Validates molecular weight and detects impurities .
- IR Spectroscopy: Confirms functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹, triazole ring vibrations) .
Advanced studies may incorporate X-ray crystallography for unambiguous structural determination (not explicitly cited in evidence).
Advanced: How can computational methods enhance the understanding of reactivity and pharmacological potential?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for nucleophilic/electrophilic attacks .
- Molecular Docking: Screens interactions with biological targets (e.g., enzymes, receptors) to prioritize derivatives for synthesis .
- ADME Prediction: Tools like SwissADME assess bioavailability, metabolic stability, and blood-brain barrier penetration .
For example, docking studies may reveal similarities between triazole-thiol derivatives and known antimicrobial agents .
Advanced: What strategies resolve contradictions in reported synthetic yields or purity across studies?
Methodological Answer:
- Reproducibility Checks: Standardize reaction conditions (solvent, temperature, catalyst) and precursor purity .
- Cross-Validation: Use multiple characterization techniques (e.g., NMR + LC-MS) to confirm compound identity .
- Byproduct Analysis: Investigate side reactions (e.g., oxidation of thiol to disulfide) via TLC or HPLC .
For instance, discrepancies in alkylation yields may arise from competing pathways; optimizing stoichiometry and reaction time can mitigate this .
Advanced: How does modifying the thiol group impact bioactivity?
Methodological Answer:
- S-Alkylation: Introducing alkyl/aryl groups enhances lipophilicity, improving membrane permeability .
- Mannich Bases: Aminoalkyl derivatives (e.g., 5a-c) may increase solubility and target affinity .
- Thiadiazole Hybrids: Derivatives like 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl) show enhanced antimicrobial activity via dual-target inhibition .
Validation: Combine in vitro assays (e.g., MIC for antimicrobial activity) with docking studies to correlate structural changes with efficacy .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store at -20°C for long-term stability (1–2 years) to prevent thiol oxidation .
- Use inert atmospheres (N₂/Ar) during synthesis and storage to minimize disulfide formation .
- For short-term use (1–2 weeks), storage at -4°C is acceptable .
Advanced: How are salts and coordination complexes of this compound synthesized, and what advantages do they offer?
Methodological Answer:
- Salt Formation: React the thiol with bases (e.g., NaOH) to form thiolate salts, improving aqueous solubility .
- Metal Complexes: Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) via the thiol and triazole N-atoms, enhancing antimicrobial or anticancer activity .
Characterization: Use UV-Vis, cyclic voltammetry, and single-crystal XRD to confirm metal-ligand interactions .
Advanced: What predictive tools assess the pharmacological potential of novel derivatives?
Methodological Answer:
- PASS Online: Predicts biological activities (e.g., antifungal, antiviral) based on structural motifs .
- QSAR Models: Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity trends .
- Toxicity Prediction: Tools like ProTox-II evaluate hepatotoxicity and carcinogenicity risks early in development .
Basic: How are impurities or degradation products identified during synthesis?
Methodological Answer:
- Chromatography: HPLC or GC-MS separates and identifies byproducts (e.g., disulfides, unreacted precursors) .
- Mass Spectrometry: High-resolution MS (HRMS) detects trace impurities (<0.1%) .
- Stability Studies: Accelerated degradation under heat/light identifies labile functional groups .
Advanced: What role do substituents on the phenyl ring play in modulating bioactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., -NMe₂): Enhance electron density on the triazole ring, increasing nucleophilicity and target binding .
- Halogen Substituents (e.g., -Cl): Improve lipophilicity and membrane penetration, critical for CNS-targeted agents .
- Heterocyclic Hybrids (e.g., thiophene): Introduce π-π stacking interactions with enzyme active sites .
Validation: Comparative bioactivity assays of derivatives with varying substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
